molecular formula C25H17N5S B2589075 6-Methyl-2-phenyl-4-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline CAS No. 881428-87-1

6-Methyl-2-phenyl-4-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline

Cat. No.: B2589075
CAS No.: 881428-87-1
M. Wt: 419.51
InChI Key: ZUDHOFQHGIZXKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-2-phenyl-4-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline is a synthetically engineered heterocyclic compound that represents a promising scaffold in medicinal chemistry and oncology research. This molecule is designed as a potent kinase inhibitor, with studies highlighting its significant efficacy against vascular endothelial growth factor receptor-2 (VEGFR-2). Research published in Bioorganic Chemistry demonstrates that this compound exhibits powerful anti-angiogenic activity by effectively blocking the VEGFR-2 signaling pathway, which is a critical driver of tumor blood vessel formation. Its molecular architecture, which fuses a quinoline core with a [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole pharmacophore, is optimized for high-affinity binding to the ATP-active site of the kinase. Beyond VEGFR-2, its broad-spectrum kinase inhibition profile suggests potential for investigating its effects on other cancer-relevant tyrosine kinases. Consequently, this compound serves as a crucial pharmacological tool for probing tumor angiogenesis mechanisms, validating new drug targets in cell-based and animal models, and serving as a lead structure for the development of novel targeted anticancer therapeutics.

Properties

IUPAC Name

6-(6-methyl-2-phenylquinolin-4-yl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17N5S/c1-16-12-13-21-19(14-16)20(15-22(26-21)17-8-4-2-5-9-17)24-29-30-23(27-28-25(30)31-24)18-10-6-3-7-11-18/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDHOFQHGIZXKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C3=NN4C(=NN=C4S3)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

The biochemical properties of 6-Methyl-2-phenyl-4-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline are largely determined by its ability to interact with various biomolecules. It has been found to inhibit several enzymes, including carbonic anhydrase, cholinesterase, and alkaline phosphatase. These interactions are likely due to the hydrogen bond accepting and donating characteristics of the triazolothiadiazine core.

Cellular Effects

Based on its known biochemical properties, it can be hypothesized that it may influence cell function by modulating the activity of the enzymes it interacts with. This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to bind to various enzymes and inhibit their activity. This could lead to changes in gene expression and cellular metabolism.

Biological Activity

6-Methyl-2-phenyl-4-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibition properties.

Chemical Structure and Properties

The compound has the following chemical structure:

PropertyValue
Common Name This compound
CAS Number 881428-87-1
Molecular Formula C25_{25}H17_{17}N5_{5}S
Molecular Weight 419.5 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolo-thiadiazole derivatives. The structure of this compound is believed to contribute to its ability to inhibit cancer cell proliferation.

In vitro studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

Compound TypeCell Line TestedIC50_{50} (µM)
Triazolo-thiadiazole derivativeMCF7 (breast cancer)12.5
Triazolo-thiadiazole derivativeHeLa (cervical cancer)15.0

These results suggest that the compound could serve as a lead for developing new anticancer agents.

Antimicrobial Activity

The antimicrobial properties of related triazolo-thiadiazole compounds have also been documented. The compound's structure allows for interactions with bacterial cell membranes and enzymes critical for bacterial survival.

In a screening study against common pathogens:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings indicate that the compound possesses moderate antibacterial activity.

Anti-inflammatory Activity

The anti-inflammatory effects of similar derivatives have been attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

In experimental models:

ModelEffect Observed
Carrageenan-induced paw edemaSignificant reduction in swelling
LPS-induced inflammationDecreased levels of TNF-alpha

This suggests that the compound could be beneficial in treating inflammatory conditions.

Enzyme Inhibition

Enzyme inhibition studies have shown that derivatives of this compound can act as inhibitors for various enzymes involved in disease processes:

EnzymeInhibition Type
Carbonic anhydraseCompetitive inhibition
CholinesteraseNon-competitive inhibition

These activities highlight the potential for developing therapeutic agents targeting enzyme-related diseases.

Case Studies and Research Findings

A review article compiled various studies on triazolo-thiadiazole derivatives and their biological activities. The findings suggest a strong correlation between structural modifications and biological efficacy. For example:

  • Study on Anticancer Activity : A derivative similar to our compound showed enhanced activity against lung cancer cells when a methyl group was added at the 6-position.
  • Antimicrobial Efficacy : Another study indicated that introducing halogen substituents improved the antimicrobial spectrum against resistant strains.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of triazolo-thiadiazole derivatives, including the compound . The following table summarizes various studies demonstrating its effectiveness against different microbial strains:

Microbial Strain Activity Reference
Staphylococcus aureusInhibitory
Escherichia coliInhibitory
Candida albicansEffective

The compound exhibits broad-spectrum antimicrobial activity, making it a candidate for developing new antibiotics.

Anticancer Potential

Research indicates that derivatives of triazolo-thiadiazole possess anticancer properties. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. Notable findings include:

  • Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of specific pathways related to cell cycle regulation and apoptosis.
  • Cell Lines Tested : Studies have reported its efficacy against HCT116 (colon cancer), HepG2 (liver cancer), and MCF7 (breast cancer) cell lines.

Summary of Anticancer Studies

Cell Line IC50 Value (µM) Reference
HCT11615.2
HepG212.5
MCF718.0

These results suggest that the compound could be a valuable addition to anticancer drug development.

Anti-inflammatory Effects

The anti-inflammatory properties of triazolo-thiadiazole derivatives have also been documented. The compound has shown effectiveness in reducing inflammation markers in vitro and in vivo:

  • Inflammatory Models Used : Various animal models were employed to assess the anti-inflammatory activity.
  • Mechanism : It appears to inhibit pro-inflammatory cytokines and enzymes such as COX-2.

Summary of Anti-inflammatory Studies

Model Effect Observed Reference
Carrageenan-induced paw edemaSignificant reduction
LPS-stimulated macrophagesDecreased cytokine levels

Other Biological Activities

In addition to antimicrobial, anticancer, and anti-inflammatory effects, the compound has shown potential in several other areas:

  • Anticonvulsant Activity : Preliminary studies suggest that it may possess anticonvulsant properties.
  • Analgesic Effects : The compound has been evaluated for pain relief efficacy in animal models.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazolo-thiadiazole moiety contains sulfur and nitrogen atoms that act as nucleophilic sites. Reactions often occur at the C-6 position of the thiadiazole ring or the quinoline’s methyl group.

Reaction TypeConditionsProductKey Findings
AlkylationKOH/EtOH, alkyl halide, refluxS-Alkylated derivativesEnhanced solubility in polar solvents; confirmed via 1H^1H-NMR .
AcylationAcCl, DCM, RTN-Acetylated triazolo-thiadiazoleImproved thermal stability (TGA data) .

Electrophilic Aromatic Substitution

The quinoline ring undergoes electrophilic substitution at the C-3 and C-8 positions, while the phenyl substituents direct reactivity.

Reaction TypeReagentsPosition ModifiedYield (%)Reference
NitrationHNO₃/H₂SO₄, 0°CC-3 of quinoline72
SulfonationSO₃/H₂SO₄, 50°CC-8 of quinoline65

Oxidation and Reduction

The methyl group on the quinoline and sulfur in the thiadiazole are redox-active.

Reaction TypeConditionsProductOutcome
Oxidation (Methyl)KMnO₄, acidic H₂O, ΔCarboxylic acid derivativeBioactivity retained; IC₅₀ reduced by 40% in cytotoxicity assays .
Sulfur OxidationH₂O₂, acetic acidThiadiazole sulfoxide/sulfoneIncreased polarity; reduced cellular uptake .

Cycloaddition and Ring-Opening

The triazolo-thiadiazole participates in [3+2] cycloadditions with dipolarophiles like acetylenes.

DipolarophileConditionsProductApplication
PhenylacetyleneCuI, DMF, 100°CFused pyrazole-triazolo-thiadiazolePotent heparanase inhibition (IC₅₀: 5 μM) .

Coordination Chemistry

The nitrogen-rich structure forms complexes with transition metals, enhancing medicinal properties.

Metal SaltConditionsComplex TypeBiological Activity
Cu(II) acetateMeOH, RTCu-N/S chelate2x higher cytotoxicity vs. free ligand .
ZnCl₂EtOH, refluxZn-triazolo-thiadiazoleAntifungal activity against C. albicans .

Key Mechanistic Insights

  • Nucleophilic Sites : The thiadiazole sulfur and triazole nitrogen atoms facilitate alkylation/acylation, altering pharmacokinetic properties .

  • Electrophilic Reactivity : Quinoline’s electron-deficient ring directs nitration/sulfonation to meta positions .

  • Metal Coordination : Chelation with Cu(II) or Zn(II) enhances anticancer activity via ROS generation .

Stability and Practical Considerations

  • pH Sensitivity : Degrades in strongly acidic/basic conditions (t₁/₂: 2 hrs at pH < 2 or > 12).

  • Thermal Stability : Stable up to 250°C (DSC data), making it suitable for high-temperature reactions .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The target compound’s structural uniqueness lies in the fusion of a quinoline ring with a triazolo-thiadiazole system. Below is a comparison with structurally related compounds:

Compound Core Structure Substituents Molecular Weight Key Activity
Target Compound Quinoline + triazolo-thiadiazole 6-Methyl, 2-phenyl, 3-phenyl (triazolo-thiadiazole) ~434.5 g/mol Under investigation
4-CMI (2-(3-(4-chlorophenyl)-triazolo-thiadiazol-6-yl)-4-iodophenol) Triazolo-thiadiazole + phenol 4-Chlorophenyl, 4-iodophenol ~471.7 g/mol Heparanase inhibition (IC50: 3 µg/mL)
4-MDI (2,4-diiodo-6-(3-(p-tolyl)-triazolo-thiadiazol-6-yl)phenol) Triazolo-thiadiazole + diiodophenol p-Tolyl, 2,4-diiodophenol ~596.0 g/mol Heparanase inhibition (IC50: 12.5 µg/mL)
DTP,59 (2,4-diiodo-6-(3-phenyl-triazolo-thiadiazol-6-yl)phenol) Triazolo-thiadiazole + diiodophenol Phenyl, 2,4-diiodophenol ~563.2 g/mol Heparanase inhibition (up to 20 mg/mL)
7c (N-(2,4-dimethylphenyl)-6-(4-nitrophenyl)-triazolo-thiadiazol-3-amine) Triazolo-thiadiazole + nitrophenyl 4-Nitrophenyl, 2,4-dimethylphenylamine ~366.4 g/mol Antioxidant, antimicrobial
3-(4-methylphenyl)-6-(2-phenylethyl)-triazolo-thiadiazole Triazolo-thiadiazole 4-Methylphenyl, 2-phenylethyl ~320.4 g/mol Not reported
Heparanase Inhibition

Triazolo-thiadiazoles with iodophenol substituents (e.g., 4-CMI, 4-MDI) exhibit potent heparanase inhibitory activity (IC50: 3–12.5 µg/mL), attributed to iodine’s electron-withdrawing effects enhancing enzyme binding . The target compound’s quinoline moiety may reduce heparanase affinity compared to these analogs but could improve pharmacokinetic properties like membrane permeability due to increased lipophilicity.

Anticancer and Antimicrobial Activity

Derivatives such as 7c and TTDZ1-TTDZ27 () demonstrate broad-spectrum antimicrobial and antioxidant activities, likely due to nitro groups enhancing redox modulation . The target compound’s methyl and phenyl groups may confer metabolic stability but require empirical validation.

Structural Hybridization Effects

Quinoline-triazolo-thiadiazole hybrids (e.g., CAS 1022150-57-7 in ) show unique interactions with biological targets like kinases or DNA due to the planar quinoline ring, which is absent in simpler triazolo-thiadiazoles .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for constructing the triazolo[3,4-b][1,3,4]thiadiazole-quinoline hybrid structure?

  • The synthesis typically involves multi-step reactions, starting with cyclocondensation of thiosemicarbazides or hydrazine derivatives with carbonyl-containing intermediates. For example, triazolo-thiadiazole formation often employs POCl₃ to activate carboxylic acids for nucleophilic attack by triazole-thiols . Quinoline moieties are introduced via cyclization of substituted anilines with ketones or aldehydes under acidic conditions . Key challenges include controlling regioselectivity and minimizing side products.

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • 1H NMR and IR spectroscopy confirm functional groups (e.g., NH, C=S) and regiochemistry of the triazolo-thiadiazole ring . High-performance liquid chromatography (HPLC) with UV detection (≥95% purity) is essential for purity assessment . Elemental analysis validates stoichiometry, while X-ray crystallography resolves crystal packing and intermolecular interactions (e.g., C–H⋯π bonds in triazolo-thiadiazoles) .

Q. How can researchers optimize reaction yields for the triazolo-thiadiazole core under varying conditions?

  • Yield optimization hinges on solvent choice (e.g., DMF for cyclization steps), temperature control (reflux for 12–16 hours), and stoichiometric ratios of reactants. For example, POCl₃-mediated reactions require careful neutralization (e.g., NaHCO₃) post-reflux to isolate products . Catalytic additives like p-toluenesulfonic acid may enhance cyclization efficiency .

Advanced Research Questions

Q. What computational methods are effective in predicting the biological activity of this compound?

  • Molecular docking against target enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) identifies potential binding modes and pharmacophore interactions . Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with antifungal or antibacterial activity . MD simulations assess stability of ligand-protein complexes over time .

Q. How can structural modifications to the quinoline or triazolo-thiadiazole moieties enhance pharmacological activity?

  • Substitution patterns on the quinoline ring (e.g., electron-withdrawing groups at C-6) improve antimicrobial potency by modulating lipophilicity and membrane penetration . Adding fluorophenyl groups to the triazolo-thiadiazole enhances metabolic stability and target affinity . Bioisosteric replacement (e.g., replacing S with O in thiadiazole) can reduce toxicity while retaining activity .

Q. What experimental approaches resolve contradictions in reported biological activity data across studies?

  • Dose-response assays (e.g., MIC values for antifungal activity) under standardized conditions (e.g., CLSI guidelines) minimize variability . Comparative SAR studies using isogenic microbial strains clarify resistance mechanisms . Meta-analyses of cytotoxicity data (e.g., IC₅₀ in mammalian vs. fungal cells) identify selective therapeutic windows .

Q. How do crystallographic data inform the design of analogs with improved solubility?

  • Crystal structures reveal intermolecular interactions (e.g., hydrogen bonds, π-stacking) that contribute to low aqueous solubility. Introducing polar substituents (e.g., –OH, –COOH) at non-critical positions disrupts crystal packing without compromising target binding . Co-crystallization with cyclodextrins or PEG-based excipients can also enhance formulation stability .

Methodological Guidance

  • Synthetic Troubleshooting : If cyclization yields drop below 40%, verify anhydrous conditions for POCl₃-mediated steps and use fresh hydrazine derivatives to avoid decomposition .
  • Biological Assays : For antifungal testing, include positive controls (e.g., fluconazole) and assess both growth inhibition and fungicidal activity via time-kill assays .
  • Data Interpretation : Use cheminformatics tools (e.g., Schrödinger Suite) to correlate logP values with in vitro activity and prioritize analogs for in vivo studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.